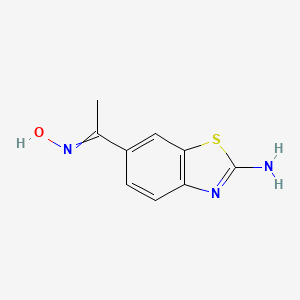
Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etanona, 1-(2-amino-6-benzotiazolil)-, oxima (9CI) es un compuesto químico con la fórmula molecular C9H9N3OS. Este compuesto es conocido por su estructura única, que incluye un anillo de benzotiazol, un grupo amino y un grupo funcional oxima. Tiene diversas aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Etanona, 1-(2-amino-6-benzotiazolil)-, oxima (9CI) generalmente involucra la reacción de 2-amino-6-benzotiazol con etanona oxima. La reacción generalmente se lleva a cabo en condiciones controladas, como temperaturas específicas y niveles de pH, para asegurar que se obtenga el producto deseado.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y un control preciso de los parámetros de reacción. El proceso puede incluir pasos como la purificación y la cristalización para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
Etanona, 1-(2-amino-6-benzotiazolil)-, oxima (9CI) puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes productos, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden convertir el grupo oxima en otros grupos funcionales.
Sustitución: El grupo amino puede participar en reacciones de sustitución, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones varían, pero a menudo requieren temperaturas específicas, solventes y niveles de pH.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir diferentes óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados de benzotiazol sustituidos.
Aplicaciones Científicas De Investigación
Etanona, 1-(2-amino-6-benzotiazolil)-, oxima (9CI) tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: El compuesto se utiliza en ensayos bioquímicos y como sonda para estudiar actividades enzimáticas.
Medicina: La investigación sobre sus posibles propiedades terapéuticas, como las actividades antimicrobianas y anticancerígenas, está en curso.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de diversos productos químicos.
Mecanismo De Acción
El mecanismo de acción de Etanona, 1-(2-amino-6-benzotiazolil)-, oxima (9CI) implica su interacción con dianas moleculares específicas. El grupo oxima puede formar enlaces de hidrógeno con enzimas o receptores, afectando su actividad. El anillo de benzotiazol también puede interactuar con las membranas biológicas, influyendo en los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
Etanona, 1-(2-amino-6-benzotiazolil)-: Carece del grupo oxima, lo que puede afectar su reactividad y aplicaciones.
Derivados de benzotiazol: Compuestos con estructuras similares pero diferentes grupos funcionales, como grupos metilo o etilo, pueden tener propiedades y usos variables.
Propiedades
Fórmula molecular |
C9H9N3OS |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
N-[1-(2-amino-1,3-benzothiazol-6-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H9N3OS/c1-5(12-13)6-2-3-7-8(4-6)14-9(10)11-7/h2-4,13H,1H3,(H2,10,11) |
Clave InChI |
ZQTZTDPTMOJPDU-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO)C1=CC2=C(C=C1)N=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11820747.png)
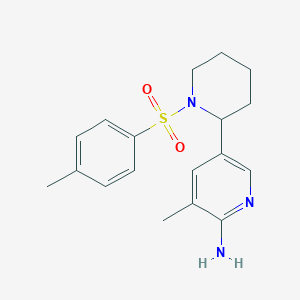


![4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one](/img/structure/B11820772.png)
![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)
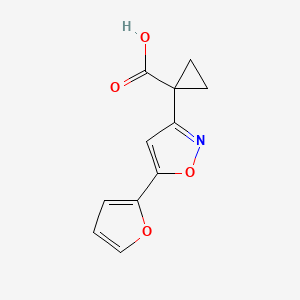


![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)
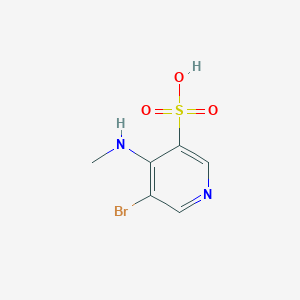

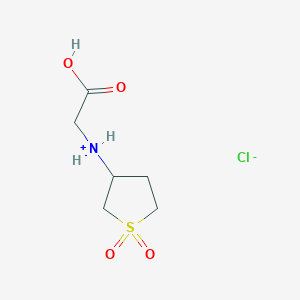
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)
